molecular formula C17H15N3OS B3140401 4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine CAS No. 477886-20-7

4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine

Cat. No.: B3140401
CAS No.: 477886-20-7
M. Wt: 309.4 g/mol
InChI Key: DCCGWHMCYDVJHP-UHFFFAOYSA-N
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Description

4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidine ring substituted with a methylsulfanyl group, a phenoxy group, and a pyridine moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine typically involves multiple steps, starting from simpler precursor molecules

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield reduced derivatives with altered functional groups.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 4-((Methylsulfanyl)methyl)pyridin-2-amine

  • 4-((Methylsulfanyl)methyl)-1,3-thiazol-2-amine

  • N-Formylmethionine

Uniqueness: 4-((Methylsulfanyl)methyl)-6-phenoxy-2-(2-pyridinyl)pyrimidine stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-(methylsulfanylmethyl)-6-phenoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-22-12-13-11-16(21-14-7-3-2-4-8-14)20-17(19-13)15-9-5-6-10-18-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCGWHMCYDVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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